N-Despropyl Pergolide is a derivative of pergolide, a potent dopamine agonist with a broad spectrum of pharmacological effects. Pergolide has been evaluated for its therapeutic potential in various conditions, including Parkinson's disease, hyperprolactinemia, cocaine dependence, and hypertension. The compound's mechanism of action primarily involves stimulation of dopamine receptors, which are crucial in many physiological processes.
In a clinical trial, pergolide was tested for its efficacy in treating cocaine dependence. However, the study concluded that pergolide, at the doses tested, did not have a significant effect on urine drug screens for cocaine or on alcohol use in subjects with combined cocaine/alcohol dependence1.
Pergolide has been shown to enhance the survival of healthy dopaminergic neurons in primary cultures and to partially reverse the toxic effects of MPP+, a neurotoxin. It also prevented the reduction of dopamine uptake induced by L-DOPA and promoted aerobic metabolism, suggesting a protective role against oxidative stress5. This neuroprotective effect is further supported by its ability to inhibit NF-kappaB nuclear translocation, which is a different mechanism from antioxidants like Vitamin E4.
The cardiovascular actions of pergolide have been explored in neurogenic hypertensive dogs. Pergolide produced a sustained reduction in blood pressure, dilatation of the hindlimb vasculature, and bradycardia. These effects were attributed to the stimulation of dopamine receptors in the brain and on postganglionic sympathetic neurons. The antihypertensive action of pergolide suggests a novel mechanism that may offer an additional therapeutic approach for treating hypertension6.
N-Despropyl Pergolide is classified as a small organic molecule and is recognized as a metabolite of Pergolide. Pergolide itself is a dopamine agonist that acts on dopamine receptors, specifically targeting D2 and D3 receptor subtypes. The compound is derived from lysergic acid and is structurally related to other ergoline derivatives. Its chemical identity is characterized by the removal of a propyl group from the Pergolide structure, which alters its pharmacological activity.
The synthesis of N-Despropyl Pergolide occurs primarily through metabolic processes in the liver following the administration of Pergolide. The key metabolic pathway involves N-despropylation, where the propyl group is removed through enzymatic action, predominantly mediated by cytochrome P450 enzymes, particularly CYP1A2.
The synthesis can be summarized as follows:
N-Despropyl Pergolide retains a core structure similar to that of Pergolide but lacks one propyl group. Its molecular formula can be represented as .
Key structural features include:
The molecular structure can be represented in various formats:
N-Despropyl Pergolide participates in several chemical reactions, primarily as a metabolite:
N-Despropyl Pergolide acts primarily as an antagonist at dopamine receptors. Its mechanism involves:
The physical and chemical properties of N-Despropyl Pergolide are essential for understanding its behavior in biological systems:
N-Despropyl Pergolide serves several scientific applications:
N-Despropyl Pergolide (CAS 72821-91-1), chemically designated as (6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline, is the principal metabolite of the dopaminergic agonist pergolide. It is formed in humans and animals via hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2. This metabolic pathway involves the enzymatic removal of the propyl group from the parent compound pergolide (8β-[(methylthio)methyl]-6-propylergoline), resulting in a structural alteration that significantly influences its receptor binding profile [1] [9].
The molecular formula of N-Despropyl Pergolide is C₁₆H₂₀N₂S, with a molecular weight of 272.4 g/mol. Its core structure retains the ergoline tetracyclic ring system but lacks the N6-propyl side chain of pergolide. This modification reduces its affinity for dopamine D₁ receptors while preserving activity at D₂ and D₃ receptor subtypes. In vitro studies confirm its function as a dopamine receptor antagonist, modulating neurotransmitter release and neuronal firing rates in the nigrostriatal pathway [1] [5].
Pharmacologically, N-Despropyl Pergolide serves as a critical marker for understanding pergolide’s extended therapeutic effects. Pergolide itself is a potent agonist at both D₁ and D₂ dopamine receptors, used historically in Parkinson’s disease to enhance dopaminergic transmission and reduce motor complications associated with levodopa therapy. As pergolide’s primary metabolite, N-Despropyl Pergolide contributes to the overall pharmacokinetic profile, influencing drug clearance rates and potential interactions. Studies indicate that further metabolism of this compound occurs through hydroxylation and conjugation reactions (glucuronidation or sulfation), facilitating renal excretion [1] .
Table 1: Comparative Pharmacological Properties of Pergolide and N-Despropyl Pergolide
Property | Pergolide | N-Despropyl Pergolide |
---|---|---|
Molecular Formula | C₁₉H₂₆N₂S | C₁₆H₂₀N₂S |
Primary Receptor Targets | D₁, D₂, 5-HT₂B | D₂, D₃ |
Metabolic Pathway | CYP1A2 (N-despropylation) | Phase II conjugation |
Role in Parkinson’s Therapy | Dopamine agonist | Active metabolite |
Research applications of N-Despropyl Pergolide include elucidating pergolide’s mechanism in managing Parkinsonian symptoms. As an adjunct to levodopa, pergolide reduces "wearing-off" phenomena and on-off fluctuations. The metabolite’s persistence in circulation may partially explain pergolide’s long duration of action (elimination half-life: 27 hours). Additionally, its antagonist properties at D₂/D₃ receptors provide insights into metabolite-mediated modulation of motor control and prolactin secretion [5] [9].
N-Despropyl Pergolide exemplifies strategic modifications of ergoline alkaloids to optimize receptor selectivity. Ergoline derivatives, characterized by a tetracyclic structure derived from lysergic acid, exhibit diverse biological activities through interactions with monoamine receptors. The removal of the propyl group from pergolide generates a distinct chemical scaffold that enables structure-activity relationship (SAR) studies critical for neuroscientific research [1] [7].
Key structural features of N-Despropyl Pergolide include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7